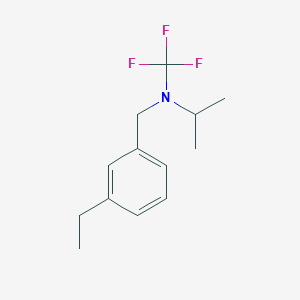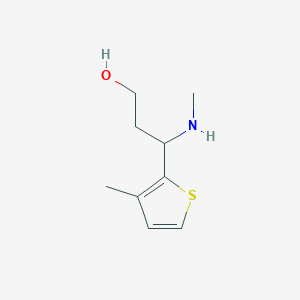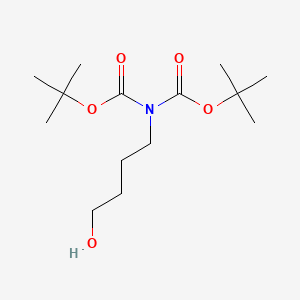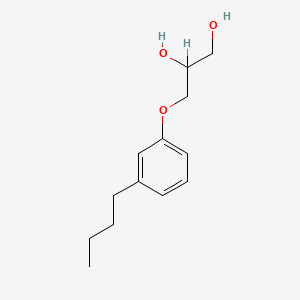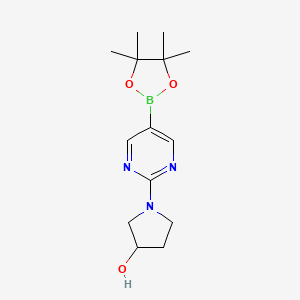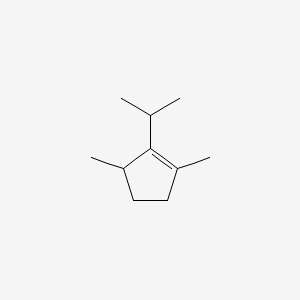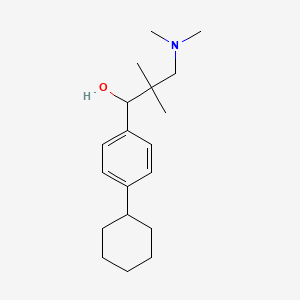
4-Cyclohexyl-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol is an organic compound with a complex structure It features a cyclohexyl group, a benzyl alcohol moiety, and a dimethylaminoethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol typically involves multiple steps. One common method includes the alkylation of cyclohexylbenzene with a suitable alkylating agent, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketone derivatives, while substitution reactions can produce a variety of substituted benzyl alcohols.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the cyclohexyl and benzyl groups contribute to the overall stability and activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler alcohol with a cyclohexyl group.
Benzyl Alcohol: A basic benzyl alcohol without additional substituents.
Dimethylaminoethanol: Contains a dimethylamino group and an alcohol group but lacks the cyclohexyl and benzyl moieties.
Uniqueness
4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
53207-41-3 |
|---|---|
Fórmula molecular |
C19H31NO |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
1-(4-cyclohexylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C19H31NO/c1-19(2,14-20(3)4)18(21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h10-13,15,18,21H,5-9,14H2,1-4H3 |
Clave InChI |
SPYDSHBXCCMSOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)C)C(C1=CC=C(C=C1)C2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)
![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)

![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
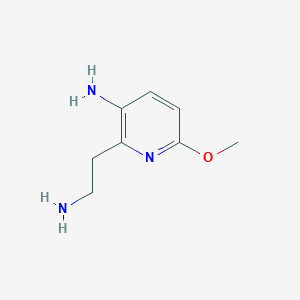
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
